

Unveiling the Architecture of Massarilactone H: A 2D NMR Comparison

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Compound of Interest		
Compound Name:	Massarilactone H	
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The structural elucidation of complex natural products is a cornerstone of drug discovery and development. For researchers investigating the intriguing polyketide **Massarilactone H**, a phytotoxin produced by the fungus Kalmusia variispora, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool. This guide provides a comparative analysis of the 2D NMR data for **Massarilactone H** and its close structural analog, Massarilactone D, offering a detailed roadmap for its structural confirmation.

Massarilactone H, along with its congener Massarilactone D, has been isolated from Kalmusia variispora, a fungus associated with grapevine trunk diseases.[1][2] The definitive assignment of their complex stereostructures relies heavily on a suite of 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY. These techniques provide through-bond and through-space correlations between nuclei, allowing for the unambiguous assembly of the molecular framework.

Comparative 2D NMR Data: Massarilactone H vs. Massarilactone D

The structural confirmation of **Massarilactone H** is significantly aided by comparing its 2D NMR data with that of the co-isolated and structurally similar Massarilactone D. The key differences in their spectra arise from the variation in substitution at the lactone ring, providing clear diagnostic markers for each molecule. Below is a summary of the key 2D NMR correlations that are instrumental in distinguishing and confirming the structure of **Massarilactone H**.



Correlation Type	Key Observations for Massarilactone H	Corresponding Observations for Massarilactone D	Structural Implication
COSY	Correlations between specific protons confirm the spin systems within the molecule, outlining the carbon backbone.	Similar spin systems are observed, with subtle differences in chemical shifts due to the different substituent.	Establishes the proton-proton connectivity within the core structure of both molecules.
HSQC	Direct one-bond correlations between protons and their attached carbons are established, providing the C-H framework.	Provides the corresponding C-H framework for Massarilactone D, allowing for a direct comparison of chemical shifts.	Assigns specific protons to their directly bonded carbons, a crucial step in the assignment process.
НМВС	Long-range correlations from key protons to carbons 2-3 bonds away are critical. For instance, specific HMBC correlations will confirm the position of the hydroxyl and other functional groups.	Different HMBC correlation patterns, particularly around the lactone ring, will be observed due to the structural differences.	Confirms the connectivity of quaternary carbons and the placement of functional groups, which is key to differentiating the two compounds.
NOESY/ROESY	Through-space correlations reveal the relative stereochemistry of the molecule by identifying protons that are in close proximity.	Provides the relative stereochemistry for Massarilactone D, highlighting any conformational differences.	Elucidates the 3D arrangement of the atoms, which is vital for understanding biological activity.





Experimental Protocols for 2D NMR Analysis

The successful acquisition of high-quality 2D NMR data is paramount for structural elucidation. Below are generalized experimental protocols for the key 2D NMR experiments used in the analysis of **Massarilactone H**.

Sample Preparation: Samples of pure **Massarilactone H** are dissolved in a suitable deuterated solvent, such as CDCl₃ or Acetone-d₆, to a concentration of 5-10 mg/mL. The choice of solvent is critical to avoid signal overlap with the analyte.

- 1. COSY (Correlation Spectroscopy): The COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds. A standard gradient-selected COSY (gCOSY) pulse sequence is utilized.
- 2. HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbons. A phase-sensitive HSQC experiment with gradient coherence selection is typically employed to provide information on the multiplicity of the carbon signals (CH, CH₂, CH₃).
- 3. HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons. The experiment is optimized for a long-range coupling constant (e.g., 8 Hz).
- 4. NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are used to determine the spatial proximity of protons. A phase-sensitive NOESY or ROESY experiment with a mixing time appropriate for the size of the molecule is used to observe through-space correlations.

Workflow for Structure Elucidation

The logical progression of experiments and data analysis is crucial for efficiently determining the structure of a natural product like **Massarilactone H**. The following diagram illustrates a typical workflow.

// Workflow Path NMR_1D -> NMR_2D [label="Initial Data"]; NMR_2D -> Identify_Spin; Identify_Spin -> Assign_CH; Assign_CH -> Propose_Structure; Propose_Structure ->



Connect_Fragments; Connect_Fragments -> Determine_Stereo; Determine_Stereo -> Final Structure; }

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- 2. Massarilactones D and H, phytotoxins produced by Kalmusia variispora, associated with grapevine trunk diseases (GTDs) in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
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